3-Methylazetidine-3-carboxylic acid hydrochloride chemical properties
3-Methylazetidine-3-carboxylic acid hydrochloride chemical properties
An In-depth Technical Guide to 3-Methylazetidine-3-carboxylic acid hydrochloride
Introduction: The Strategic Value of a Strained Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Small, strained ring systems have emerged as powerful tools in this endeavor, offering a unique combination of three-dimensional structure, metabolic stability, and improved physicochemical properties. Among these, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent ring strain, while lower than that of an aziridine, imparts distinct reactivity and conformational rigidity, making it an attractive bioisostere for more common motifs.[2]
This guide provides a comprehensive technical overview of 3-Methylazetidine-3-carboxylic acid hydrochloride (CAS: 1365411-50-2) , a key building block for introducing this valuable scaffold. We will delve into its core chemical properties, reactivity, synthesis, and safe handling, providing the foundational knowledge necessary for its effective application in drug discovery and development programs. The strategic placement of a methyl group on the quaternary C3 position offers a fixed vector for probing structure-activity relationships (SAR), while the carboxylic acid and secondary amine provide orthogonal handles for chemical elaboration.
Core Physicochemical and Structural Properties
The hydrochloride salt form of 3-Methylazetidine-3-carboxylic acid enhances its stability and solubility in polar protic solvents, rendering it a convenient and easy-to-handle solid for laboratory use.
| Property | Value | Source |
| IUPAC Name | 3-methylazetidine-3-carboxylic acid;hydrochloride | [3] |
| CAS Number | 1365411-50-2 | [3][4] |
| Molecular Formula | C₅H₁₀ClNO₂ | [3] |
| Molecular Weight | 151.59 g/mol | [3] |
| Appearance | White to off-white solid/powder | Inferred from related compounds |
| Solubility | Soluble in water, methanol | Inferred from related compounds[5] |
| SMILES | CC1(CNC1)C(=O)O.Cl | [3] |
Chemical Structure:
Figure 1: 2D Structure of 3-Methylazetidine-3-carboxylic acid hydrochloride.
Spectroscopic Characterization Profile
While specific spectral data for this compound is not widely published, its structure allows for a reliable prediction of its spectroscopic signature based on well-established principles. These data are crucial for identity confirmation and purity assessment of synthesized or purchased materials.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The acidic proton of the carboxylic acid will be a broad singlet far downfield, typically in the 10-12 ppm range.[6] The protons on the azetidine ring (CH₂) will likely appear as multiplets in the 3-4 ppm region, shifted downfield by the adjacent nitrogen. The methyl group (CH₃) will present as a sharp singlet around 1.5 ppm.
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¹³C NMR Spectroscopy: The carbon spectrum provides clear evidence of the carbon framework. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 165-185 ppm region.[7] The quaternary carbon bonded to the methyl and carboxyl groups, along with the two methylene carbons of the azetidine ring and the methyl carbon, will have characteristic shifts in the aliphatic region.
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Infrared (IR) Spectroscopy: IR analysis is highly effective for identifying the key functional groups. A very broad absorption from 2500-3300 cm⁻¹ is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid.[7] A strong, sharp absorption between 1710-1760 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[7]
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Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the parent compound (free base) would be expected to show a prominent [M+H]⁺ ion at m/z 116.06. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Synthesis, Reactivity, and Strategic Application
The utility of this molecule lies in the distinct reactivity of its functional groups, which can be addressed selectively under appropriate conditions.
Plausible Synthetic Pathway
Caption: Key reactive centers of the 3-Methylazetidine-3-carboxylic acid core.
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Carboxylic Acid Reactivity: This group undergoes all standard transformations. Its conversion to an amide via coupling reactions is arguably its most important application in drug discovery, enabling the linkage of the azetidine scaffold to other fragments. [10][11]* Azetidine Ring Reactivity: The secondary amine is a potent nucleophile once deprotonated. It can be readily acylated, alkylated, or used in reductive amination protocols. The ring itself is relatively stable but can be opened under strongly acidic or reductive conditions, a factor to consider during reaction planning. [2]
Application in Drug Discovery & Medicinal Chemistry
The incorporation of the 3-methylazetidine-3-carboxylic acid scaffold into a drug candidate can confer several advantages:
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Improved Physicochemical Properties: The sp³-rich, polar nature of the azetidine ring can disrupt planarity and increase aqueous solubility compared to more traditional, aromatic linkers. [1]2. Metabolic Stability: The quaternary carbon at the 3-position blocks potential sites of metabolic oxidation, which can enhance the pharmacokinetic profile of a molecule.
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Novel SAR Vectors: The rigid, three-dimensional structure of the ring provides a well-defined orientation for substituents, allowing for precise probing of interactions within a biological target's binding pocket. Azetidines are now found in several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, validating their utility in creating effective therapeutics. [1]4. Peptidomimicry: As a constrained amino acid analog, it can be incorporated into peptides or small molecules to lock in a specific conformation, which can lead to enhanced potency and selectivity.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential. The primary hazards are related to irritation. [3]
| Hazard Category | GHS Classification & Precaution | Source |
|---|---|---|
| Skin Contact | H315: Causes skin irritation. Wear protective gloves. Wash skin thoroughly after handling. | [3][12] |
| Eye Contact | H319: Causes serious eye irritation. Wear eye protection (safety glasses/goggles). | [3][13] |
| Inhalation | H335: May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area. | [3][12] |
| Storage | Store locked up in a cool, dry, well-ventilated place. Keep container tightly closed. | [12][13] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [13]|
Representative Experimental Protocol: Amide Bond Formation
This protocol describes a standard procedure for coupling the carboxylic acid with a primary amine, a cornerstone reaction for utilizing this building block.
Objective: To synthesize N-benzyl-3-methylazetidine-3-carboxamide.
Materials:
-
3-Methylazetidine-3-carboxylic acid hydrochloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Methylazetidine-3-carboxylic acid hydrochloride.
-
Add anhydrous DCM (or DMF) to dissolve/suspend the starting material (concentration typically 0.1-0.5 M).
-
Add DIPEA to the mixture and stir for 10-15 minutes at room temperature. This neutralizes the hydrochloride and the carboxylic acid for activation.
-
In a separate vial, dissolve EDC·HCl and HOBt in a minimal amount of anhydrous DCM/DMF.
-
Add the EDC/HOBt solution to the reaction flask and stir for 20 minutes at room temperature to activate the carboxylic acid.
-
Slowly add benzylamine to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.
Causality: The use of EDC/HOBt is a classic peptide coupling strategy. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization, though not a concern here) and reacts cleanly with the amine nucleophile (benzylamine) to form the stable amide bond. DIPEA acts as a non-nucleophilic base to scavenge the HCl produced.
Conclusion
3-Methylazetidine-3-carboxylic acid hydrochloride is more than just a chemical reagent; it is a strategic tool for innovation in drug design. Its unique combination of a strained, sp³-rich core, conformational rigidity, and versatile chemical handles provides medicinal chemists with a powerful building block to create molecules with enhanced pharmacological properties. A thorough understanding of its chemical properties, reactivity, and handling, as detailed in this guide, is the first step toward unlocking its full potential in the development of next-generation therapeutics.
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